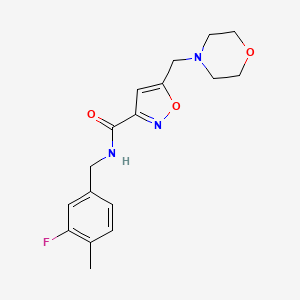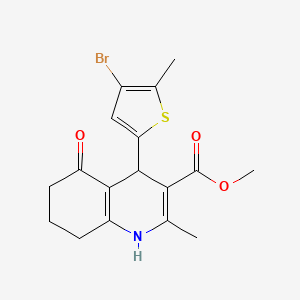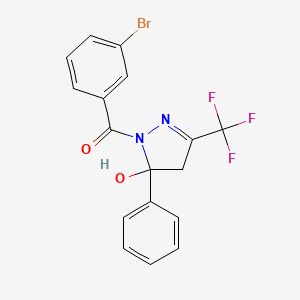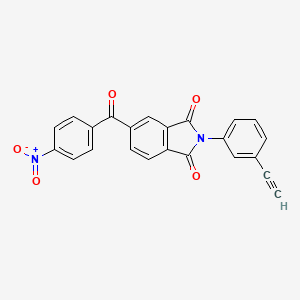![molecular formula C16H13N3S2 B5187067 2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5187067.png)
2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile, also known as CTQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CTQ belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is not fully understood. However, studies have suggested that this compound exerts its biological activities by targeting multiple signaling pathways. This compound has been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. This compound also activates the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit diverse biochemical and physiological effects. Some of the effects of this compound include:
1. Induction of cell cycle arrest and apoptosis in cancer cells.
2. Inhibition of the production of pro-inflammatory cytokines and chemokines.
3. Reduction of the expression of inflammatory mediators, such as COX-2 and iNOS.
4. Inhibition of bacterial and fungal growth.
実験室実験の利点と制限
2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. This compound exhibits potent biological activities, making it a potential candidate for various scientific research applications.
2. This compound is relatively easy to synthesize.
3. This compound has a high purity and yield.
Some of the limitations of this compound include:
1. The mechanism of action of this compound is not fully understood.
2. This compound may exhibit cytotoxic effects at high concentrations.
3. The pharmacokinetics and pharmacodynamics of this compound are not well characterized.
将来の方向性
There are several future directions for the study of 2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile. Some of the future directions include:
1. Elucidating the mechanism of action of this compound.
2. Studying the pharmacokinetics and pharmacodynamics of this compound.
3. Investigating the potential of this compound as a therapeutic agent for cancer, inflammation, and infectious diseases.
4. Developing novel derivatives of this compound with improved biological activities and pharmacokinetics.
Conclusion:
In conclusion, this compound is a promising chemical compound that exhibits diverse biological activities. This compound has potential applications in various fields, including cancer research, inflammation research, and infectious diseases research. Further studies are needed to fully understand the mechanism of action and pharmacological properties of this compound.
合成法
The synthesis of 2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves the reaction of 2-mercaptoaniline with 2-thiophenecarboxaldehyde in the presence of ammonium acetate. The resulting product is then treated with cyanomethyl chloride to obtain this compound. The purity and yield of this compound can be improved by recrystallization.
科学的研究の応用
2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been found to exhibit a broad range of biological activities, making it a potential candidate for various scientific research applications. Some of the research areas where this compound has been studied include:
1. Anti-cancer activity: this compound has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways.
2. Anti-inflammatory activity: this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound also reduces the expression of inflammatory mediators, such as COX-2 and iNOS.
3. Anti-microbial activity: this compound has been found to exhibit anti-microbial activity against various bacterial and fungal strains. This compound inhibits the growth of bacteria by disrupting the cell membrane and inhibiting the synthesis of bacterial DNA.
特性
IUPAC Name |
2-(cyanomethylsulfanyl)-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S2/c17-7-9-21-16-12(10-18)15(14-6-3-8-20-14)11-4-1-2-5-13(11)19-16/h3,6,8H,1-2,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTPKDUDOOGQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC#N)C#N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2,5-dimethylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5186984.png)
![N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5186987.png)



![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5187019.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B5187026.png)
![(1S*,4S*)-2-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5187041.png)

![1-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5187049.png)
![N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5187059.png)

![3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B5187081.png)
![N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B5187089.png)